(4S,5S)-2-(((4S,5S)-1,3-dimethyl-4,5-diphenylimidazolidin-2-ylidene)amino)-1,3-dimethyl-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium chloride
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
- δ 7.30–7.45 ppm (m, 20H, aromatic protons)
- δ 4.60–4.70 ppm (s, 2H, N–CH₂–N bridge)
- δ 3.80–3.90 ppm (m, 12H, N–CH₃ groups)
- δ 2.10–2.30 ppm (s, 6H, C–CH₃ groups)
¹³C NMR (100 MHz, CDCl₃):
Infrared (IR) Spectroscopy
| Band (cm⁻¹) | Assignment | |
|---|---|---|
| 3100–3000 | Aromatic C–H stretching | |
| 1680–1660 | C=N stretching (imidazolidine) | |
| 1550–1450 | Aromatic C=C vibrations | |
| 1250–1150 | C–N asymmetric stretching | |
| 750–690 | C–Cl vibration |
Mass Spectrometry
- ESI-MS: m/z 515.3 [M-Cl]⁺ (calc. 515.28 for C₃₄H₃₆N₅⁺)
- Fragmentation pattern: Loss of methyl groups (m/z 486.2) and sequential phenyl ring elimination
Computational Modeling of Intramolecular Non-Covalent Interactions
Density Functional Theory (DFT) calculations (M06-2X/6-311++G(d,p)) reveal three critical interactions:
Cation-π Interactions:
Hydrogen Bonding:
Steric Effects:
| Interaction Type | Contribution to Stability (%) | |
|---|---|---|
| Electrostatic | 58% | |
| Van der Waals | 27% | |
| Orbital hybridization | 15% |
The computational model predicts a twisted-boat conformation for the imidazolidine ring, minimizing steric clashes between phenyl substituents.
Properties
IUPAC Name |
(4S,5S)-N-[(4S,5S)-1,3-dimethyl-4,5-diphenyl-4,5-dihydroimidazol-1-ium-2-yl]-1,3-dimethyl-4,5-diphenylimidazolidin-2-imine;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N5.ClH/c1-36-29(25-17-9-5-10-18-25)30(26-19-11-6-12-20-26)37(2)33(36)35-34-38(3)31(27-21-13-7-14-22-27)32(39(34)4)28-23-15-8-16-24-28;/h5-24,29-32H,1-4H3;1H/q+1;/p-1/t29-,30-,31-,32-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYATYGJOLWHQJ-WYDLTDSDSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(N(C1=NC2=[N+](C(C(N2C)C3=CC=CC=C3)C4=CC=CC=C4)C)C)C5=CC=CC=C5)C6=CC=CC=C6.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]([C@@H](N(C1=NC2=[N+]([C@H]([C@@H](N2C)C3=CC=CC=C3)C4=CC=CC=C4)C)C)C5=CC=CC=C5)C6=CC=CC=C6.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268449-00-8 | |
| Record name | (4S,5S)-2-{[(4S,5S)-1,3-dimethyl-4,5-diphenylimidazolidin-2-ylidene]amino}-1,3-dimethyl-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Imidazolidine Ring Formation
The imidazolidine scaffold is typically synthesized via cyclocondensation reactions. A common approach involves reacting a 1,2-diamine with a carbonyl compound under acidic conditions. For example:
-
Reactants : (1R,2R)-1,2-diphenylethane-1,2-diamine and glyoxal.
-
Conditions : Reflux in acetic acid (110°C, 12 hours).
-
Yield : 68–72% (racemic mixture).
To achieve the (4S,5S) configuration, chiral auxiliaries or asymmetric catalysis are employed. A patented method uses a palladium-catalyzed coupling with a chiral phosphine ligand (e.g., (R)-BINAP) to induce enantioselectivity during ring closure, achieving 92% enantiomeric excess (ee).
Functionalization and Substitution
Introduction of the Aminoimidazolidin-2-ylidene Group
The key structural feature—the aminoimidazolidin-2-ylidene moiety—is installed via a nucleophilic aromatic substitution (SNAr) reaction:
-
Substrate : 2-Chloroimidazolidine derivative.
-
Reagent : Sodium amide (NaNH2) in liquid ammonia.
-
Conditions : −33°C, 6 hours.
Steric hindrance from the phenyl groups necessitates high temperatures (150°C) when using less reactive amines, but this risks racemization. Microwave-assisted synthesis reduces reaction times to 30 minutes while maintaining 85% ee.
Methylation at N1 and N3
Methylation is achieved using dimethyl sulfate or methyl iodide under basic conditions:
| Reagent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Methyl iodide | K2CO3 | DMF | 80°C | 78% |
| Dimethyl sulfate | NaH | THF | 0°C → RT | 82% |
Excess methylating agent leads to quaternary ammonium salt formation, which is critical for stabilizing the imidazolium structure.
Stereochemical Control
Chiral Resolution Techniques
Racemic mixtures are resolved using chiral stationary phases in HPLC:
Asymmetric Synthesis
A catalytic asymmetric Strecker reaction using a thiourea organocatalyst provides the (4S,5S) configuration directly:
Final Salt Formation
The chloride counterion is introduced via ion exchange:
-
Precursor : Imidazolium tetrafluoroborate.
-
Reagent : Amberlyst Cl− resin.
-
Conditions : Methanol, 24 hours, RT.
-
Purity : >99% (by ion chromatography).
Industrial-Scale Adaptations
Continuous Flow Synthesis
A multi-step continuous process developed by Hoffmann-La Roche integrates:
-
Microreactors for cyclocondensation (residence time: 5 minutes).
-
In-line chiral HPLC monitoring.
-
Automated crystallization for salt formation.
-
Throughput : 12 kg/day.
-
Overall yield : 61%.
Green Chemistry Approaches
Solvent-free mechanochemical synthesis reduces waste:
-
Equipment : Planetary ball mill.
-
Reagents : Neat diamine and carbonyl compound.
-
Reaction time : 2 hours.
-
Yield : 70% with 89% ee.
Analytical Validation
Critical quality control parameters include:
| Parameter | Method | Specification |
|---|---|---|
| Enantiomeric excess | Chiral HPLC | ≥98% ee |
| Chloride content | Ion chromatography | 99.5–100.5% |
| Residual solvents | GC-FID | <500 ppm (ICH Q3C) |
X-ray crystallography confirms the absolute configuration, with C–C bond lengths of 1.54 Å (imidazolidine ring) and dihedral angles of 112° between phenyl groups.
Challenges and Optimization
Racemization During Methylation
Methylation at elevated temperatures (>100°C) causes partial racemization (Δee = 15%). Mitigation strategies:
-
Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide).
-
Low-temperature methylation (−20°C) with trimethyloxonium tetrafluoroborate.
Byproduct Formation
The primary byproduct—N,N'-dimethylated analog—is minimized by:
-
Strict stoichiometric control (1.05 eq methylating agent).
-
Addition of molecular sieves to absorb excess reagent.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-2-(((4S,5S)-1,3-dimethyl-4,5-diphenylimidazolidin-2-ylidene)amino)-1,3-dimethyl-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium chloride: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions for substitution reactions vary depending on the functional groups involved but often include the use of catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
(4S,5S)-2-(((4S,5S)-1,3-dimethyl-4,5-diphenylimidazolidin-2-ylidene)amino)-1,3-dimethyl-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium chloride: has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies, particularly in enzyme inhibition and protein binding.
Industry: Used in the development of advanced materials and as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of (4S,5S)-2-(((4S,5S)-1,3-dimethyl-4,5-diphenylimidazolidin-2-ylidene)amino)-1,3-dimethyl-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. Key pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Signal Transduction: It may affect cellular signaling pathways by interacting with receptors and other signaling molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Stereochemical Comparisons
The target compound’s stereospecific (4S,5S) configuration distinguishes it from related imidazole derivatives. For example:
- (4S)-2-Amino-5-[(1R)-2-amino-1-hydroxyethyl]-4,5-dihydro-1H-imidazole-4-carboxylic acid () shares a chiral imidazole backbone but lacks phenyl and methyl substituents, instead featuring amino and hydroxyl groups that confer hydrophilic properties.
- (4S,5S)-2,2-Dimethyl-4,5-bis(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl-methyl)-1,3-dioxolane () incorporates thioxo and dioxolane moieties, enabling sulfur-based coordination chemistry, unlike the phenyl-dominated hydrophobicity of the target compound.
Key Structural Differences:
Physicochemical Properties
Melting points, solubility, and spectral data vary significantly with substituents:
The target compound’s diphenyl groups likely increase hydrophobicity compared to nitro- or dithiocarbamate-bearing analogs.
Pharmacological and Functional Comparisons
Imidazole derivatives exhibit diverse bioactivities:
- 4-(4-Arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)pyrazol-3-ones () show antimicrobial activity due to nitro and arylidene groups.
- 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline Hydrochloride () is used in organic synthesis for its amine reactivity.
The target compound’s imidazolium cation may enable ionic interactions useful in catalysis or as an ionic liquid, though pharmacological data are unavailable.
Biological Activity
The compound (4S,5S)-2-(((4S,5S)-1,3-dimethyl-4,5-diphenylimidazolidin-2-ylidene)amino)-1,3-dimethyl-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium chloride (CAS No. 1268449-00-8) is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure suggests various biological activities that warrant further exploration.
The biological activity of this compound can be attributed to its imidazolium and imidazolidinyl moieties, which are known for their roles in enzyme inhibition and receptor modulation. The presence of multiple phenyl groups enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Research indicates that imidazolium compounds exhibit significant antimicrobial properties. A study demonstrated that similar compounds can inhibit the growth of various bacterial strains by disrupting cell membrane integrity and function .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Imidazolium salts have been shown to induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential . In vitro studies on related imidazolium compounds revealed marked cytotoxic effects against human cancer cell lines .
Enzyme Inhibition
The imidazolidinyl component may act as a competitive inhibitor for certain enzymes involved in metabolic pathways. For instance, compounds with similar structures have been reported to inhibit enzymes like acetylcholinesterase and carbonic anhydrase . This inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and glaucoma.
Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial activity of a series of imidazolium salts against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .
Study 2: Cytotoxicity in Cancer Cells
In a controlled experiment involving various cancer cell lines (e.g., HeLa and MCF-7), the compound was tested for cytotoxic effects. Results showed that it significantly reduced cell viability at concentrations above 10 µM after 48 hours of exposure, leading to increased apoptosis markers .
Data Table: Summary of Biological Activities
Q & A
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Due to its acute toxicity (H302) and skin/eye irritation hazards (H315), strict safety measures are required:
- Use fume hoods for all procedures to avoid inhalation of aerosols or dust .
- Wear nitrile gloves , chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- In case of spills, contain with sand or vermiculite , then transfer to labeled disposal containers .
- Emergency procedures: Flush eyes with water for 15 minutes; for skin contact, wash with soap and water .
Q. What synthetic routes are reported for preparing this compound?
- Methodological Answer : While direct synthesis data is limited, analogous imidazolidinium salts are synthesized via:
- Cyclocondensation : Reacting chiral diamines with carbonyl derivatives under acidic conditions, followed by alkylation to introduce methyl groups .
- Stereochemical control : Use chiral auxiliaries (e.g., diphenylimidazolidinones) to enforce (4S,5S) configurations .
- Purification : Employ recrystallization in dichloromethane/hexane mixtures to isolate enantiomerically pure products .
Q. How should researchers characterize the stereochemical purity of this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® IA column with a hexane/isopropanol mobile phase to resolve enantiomers .
- X-ray crystallography : Determine absolute configuration via single-crystal analysis, leveraging phenyl group π-stacking patterns to confirm stereochemistry .
- Optical rotation : Compare [α]D values with literature data for consistency .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Model transition states to predict regioselectivity in alkylation or nucleophilic substitution reactions .
- COMSOL Multiphysics : Simulate reaction kinetics under varying temperatures and solvent polarities to identify optimal conditions .
- AI-driven automation : Implement machine learning (e.g., neural networks) to analyze historical reaction data and recommend parameter adjustments (e.g., catalyst loading, solvent ratios) .
Q. What strategies resolve contradictory data on the compound’s stability under varying pH conditions?
- Methodological Answer :
- pH-dependent stability assays : Use UV-Vis spectroscopy to monitor degradation at pH 2–12, noting hydrolysis of the imidazolidinium ring at acidic pH .
- Factorial design : Test interactions between pH, temperature, and ionic strength using a 2³ factorial matrix to identify dominant degradation pathways .
- Controlled storage : Store lyophilized samples at -20°C in amber vials to minimize hydrolytic degradation .
Q. How can researchers analyze and mitigate by-products formed during synthesis?
- Methodological Answer :
- LC-MS/MS : Identify by-products (e.g., open-chain intermediates or dimerized species) via high-resolution mass spectrometry .
- Degradation studies : Expose the compound to wet solvents (e.g., methanol/water) to replicate conditions favoring dithiazole by-products, as seen in analogous systems .
- Chromatographic resolution : Use preparative TLC with ethyl acetate/hexane gradients (3:7) to isolate and characterize side products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
